![molecular formula C14H16N2O4 B581061 Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253791-84-2](/img/structure/B581061.png)
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C14H12N2O4 . It has a molecular weight of 272.26 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H12N2O4/c1-3-8-16-12-9 (6-5-7-15-12)11 (17)10 (13 (16)18)14 (19)20-4-2/h1,5-7,10H,4,8H2,2H3 .Chemical Reactions Analysis
This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.26 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
- Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has demonstrated potent antibacterial and antifungal properties. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Investigations into its mechanism of action and potential clinical applications are ongoing .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. This compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways, making it a candidate for drug development in conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- Preliminary studies suggest that Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate exhibits selective cytotoxicity against cancer cells. Researchers are investigating its potential as an adjunct therapy or even a lead compound for novel anticancer drugs. Mechanistic studies focus on apoptosis induction and inhibition of tumor growth .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound has attracted attention due to its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Clinical trials are needed to validate its efficacy .
- Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate contains functional groups that can chelate metal ions. Researchers explore its coordination chemistry with transition metals, lanthanides, and actinides. Applications range from catalysis to designing metal-based therapeutic agents .
- The compound’s unique photophysical properties, such as fluorescence and phosphorescence, make it suitable for sensing applications. Researchers have used it as a fluorescent probe for detecting specific analytes (e.g., metal ions, pH changes) in biological and environmental samples .
Antibacterial and Antifungal Activity
Anti-Inflammatory Potential
Anticancer Properties
Neuroprotective Effects
Metal Chelation and Coordination Chemistry
Photophysical Properties for Sensing Applications
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities and are under clinical investigations .
Mode of Action
It is known that the high reactivity of similar compounds is governed by the simultaneous presence of the 4-oh and 2-c=o groups .
Biochemical Pathways
1,8-naphthyridines, a class of compounds to which this molecule belongs, are known to interact with multiple receptors, suggesting they may influence a variety of biochemical pathways .
Pharmacokinetics
Its molecular weight of 27226 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Compounds containing a 1,8-naphthyridine core have been found to have diverse biological activities, including antibacterial effects .
properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-propyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h5-7,17H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAOFKBCQZTRLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
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